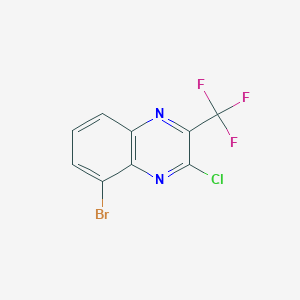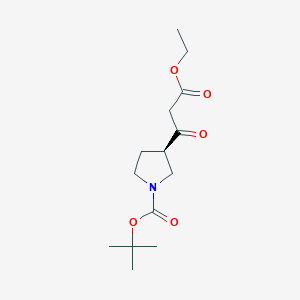
tert-butyl (3R)-3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(2-ethoxycarbonyl-acetyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing ring, and its ester functional groups, which are known for their reactivity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-ethoxycarbonyl-acetyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Ethoxycarbonyl Group: This step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Protection of the Carboxylic Acid Group: The carboxylic acid group is protected by converting it into a tert-butyl ester using tert-butyl alcohol and a strong acid like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
®-3-(2-ethoxycarbonyl-acetyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester groups into alcohols or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, ®-3-(2-ethoxycarbonyl-acetyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing larger, more intricate structures.
Biology
In biological research, this compound can be used to study the effects of ester functional groups on biological activity. It may also serve as a model compound for investigating the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, ®-3-(2-ethoxycarbonyl-acetyl)-pyrrolidine-1-carboxylic acid tert-butyl ester may be explored for its potential therapeutic properties. Its structure suggests it could interact with biological targets in a specific manner, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of ®-3-(2-ethoxycarbonyl-acetyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active species that interact with enzymes or receptors. The pyrrolidine ring may also play a role in binding to biological targets, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
- ®-3-(2-methoxycarbonyl-acetyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- ®-3-(2-propoxycarbonyl-acetyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- ®-3-(2-butoxycarbonyl-acetyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Uniqueness
®-3-(2-ethoxycarbonyl-acetyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and stereochemistry. The ethoxycarbonyl group provides a distinct reactivity profile compared to other alkoxycarbonyl groups, and the ®-configuration ensures a specific three-dimensional arrangement that can influence its interactions with biological targets.
属性
分子式 |
C14H23NO5 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC 名称 |
tert-butyl (3R)-3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H23NO5/c1-5-19-12(17)8-11(16)10-6-7-15(9-10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1 |
InChI 键 |
XJQOTLQCHLIYFO-SNVBAGLBSA-N |
手性 SMILES |
CCOC(=O)CC(=O)[C@@H]1CCN(C1)C(=O)OC(C)(C)C |
规范 SMILES |
CCOC(=O)CC(=O)C1CCN(C1)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



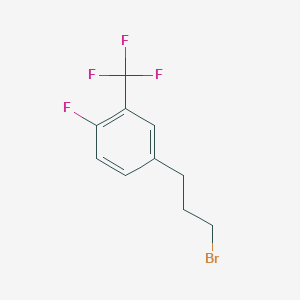
![2-[4-(3,5-Difluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8428142.png)
![7-Amino-4-[(3-methylphenyl)amino]quinazoline](/img/structure/B8428149.png)
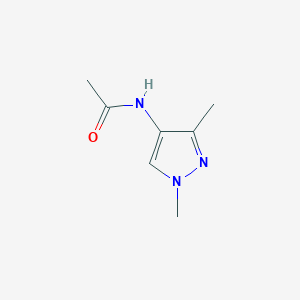
![Methyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B8428164.png)
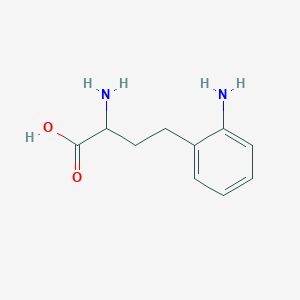
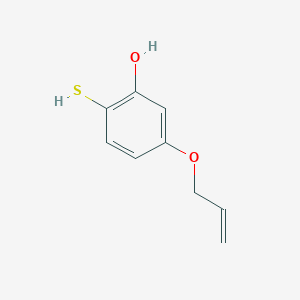
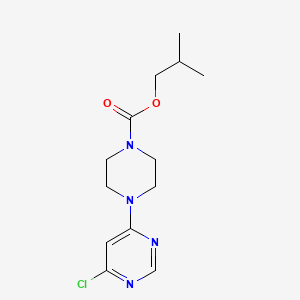

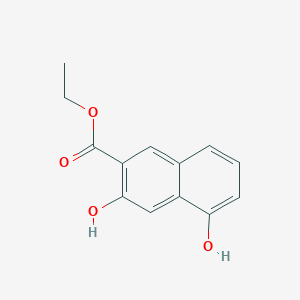
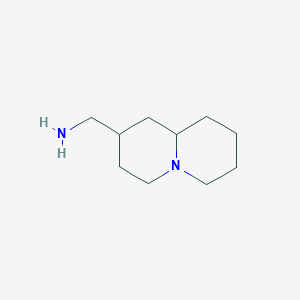
![5-Chloro-2-ethyl-9-methyl-13-(phenoxymethyl)-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8428210.png)
